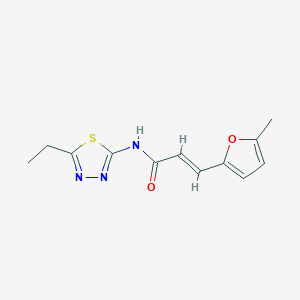
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide, also known as ETAA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. ETAA is a member of the thiadiazole family and has a molecular formula of C13H14N4O2S.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In material science, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been used as a building block for the synthesis of novel polymers and materials. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to form stable complexes with metal ions, which can be used to create metal-organic frameworks (MOFs) with unique properties.
In agriculture, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been studied for its potential use as a plant growth regulator. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to increase the growth and yield of various crops, including rice, wheat, and soybean.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide is not fully understood. However, studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide exhibits its biological activities by interacting with various cellular targets, including enzymes and receptors. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit the activity of enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has also been shown to interact with receptors involved in the regulation of cell growth and differentiation, such as the epidermal growth factor receptor (EGFR) and the peroxisome proliferator-activated receptor (PPAR).
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide inhibits the growth of various tumor cell lines, including breast cancer, lung cancer, and prostate cancer. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
実験室実験の利点と制限
One of the main advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its ease of synthesis. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide can be synthesized using a simple one-pot reaction, and the product can be easily purified using column chromatography. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to exhibit a wide range of biological activities, making it a versatile compound for various applications.
One of the limitations of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its low solubility in water. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide is soluble in organic solvents, such as dichloromethane and chloroform, but its low solubility in water can limit its use in certain applications. In addition, the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, which can make it difficult to interpret the results of lab experiments.
将来の方向性
There are several future directions for the research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide. One possible direction is the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide-based drug delivery systems. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to form stable complexes with metal ions, which can be used to create metal-organic frameworks (MOFs) with unique properties. These MOFs can be used as drug delivery systems that can target specific cells or tissues.
Another future direction is the optimization of the synthesis method of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide. While the current synthesis method is simple and efficient, there is room for improvement in terms of yield and purity.
Finally, further studies are needed to fully understand the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide. This will enable researchers to develop more targeted and effective applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide in various fields.
Conclusion
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide, or N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide, is a versatile chemical compound with potential applications in various fields. Its ease of synthesis and wide range of biological activities make it a promising compound for drug discovery, material science, and agriculture. Further research is needed to fully understand the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide and to develop more targeted and effective applications.
合成法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide can be synthesized using a simple one-pot reaction between 5-methyl-2-furoic acid, 5-ethyl-1,3,4-thiadiazol-2-amine, and acryloyl chloride. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide.
特性
IUPAC Name |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-11-14-15-12(18-11)13-10(16)7-6-9-5-4-8(2)17-9/h4-7H,3H2,1-2H3,(H,13,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHFLVBTOLBOX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5862161.png)
![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
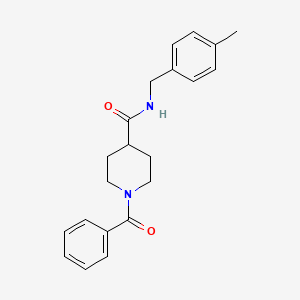
![N-cyclopentyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B5862193.png)
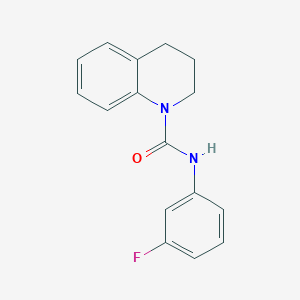
![1-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5862196.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5862211.png)
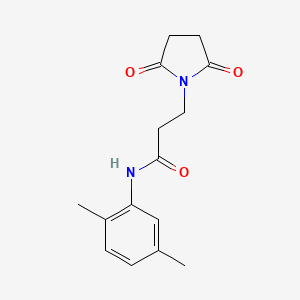
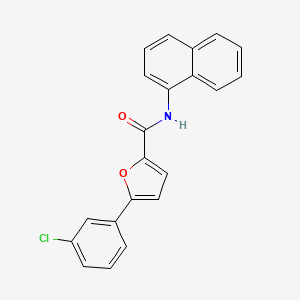

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)
![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)